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Compound of Interest

Compound Name: 2-(5-Methyl-2-furyl)thiazolidine

CAS No.: 51859-75-7

Cat. No.: B1468443

Get Quote

Executive Summary
Objective: This guide analyzes the crystallographic architecture of 2-furyl substituted

thiazolidines, a critical scaffold in medicinal chemistry. It compares these derivatives against

their phenyl and thienyl analogs to highlight specific structural advantages—primarily the role of

the furan oxygen in supramolecular assembly and the steric impact on ring puckering.

Audience: Structural biologists, medicinal chemists, and crystallographers.

Key Insight: Unlike the rigid planarity often observed in 2-phenyl derivatives, 2-furyl substituted

thiazolidines frequently exhibit a disordered furan ring and distinct "envelope" puckering of the

thiazolidine core. The furan oxygen acts as a pivotal hydrogen bond acceptor, facilitating

unique C-H···O supramolecular chains that are absent in purely hydrophobic phenyl analogs.

Structural Analysis: The 2-Furyl Thiazolidine Core
Crystallographic Parameters (Case Study)
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Based on high-resolution X-ray diffraction data of derivatives such as 3-benzyl-2-(furan-2-

yl)-1,3-thiazolidin-4-one, the following structural trends define this class:

Parameter
Typical Value /
Observation

Structural Implication

Space Group
Often Monoclinic (

) or Orthorhombic

Indicates a preference for

centrosymmetric packing,

maximizing dipole alignment.

Thiazolidine Ring

Conformation
Envelope Pucker (S1 as flap)

The sulfur atom typically

deviates (approx. 0.11 Å) from

the mean plane of the other

four atoms (N1-C2-C3-O),

creating a flexible "envelope"

shape rather than a flat ring.

C(2)–S(1) Bond Length 1.83 – 1.84 Å

Typical for single C-S bonds,

indicating no significant

resonance delocalization

involving the sulfur lone pair

into the furan ring.

Dihedral Angles ~80° – 90° (Orthogonal)

The 2-furyl ring is often nearly

perpendicular to the

thiazolidine core. This "T-

shaped" geometry minimizes

steric clash between the furan

oxygen and the thiazolidine

carbonyl.

Furan Ring Disorder High (Rotational)

The furan ring frequently

displays rotational disorder

(e.g., 180° flip), requiring

careful crystallographic

refinement (split occupancy

models).

Supramolecular Assembly
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The 2-furyl group is not merely a steric placeholder; it actively directs crystal packing.

C-H···O Interactions: The furan oxygen serves as a weak hydrogen bond acceptor. In crystal

lattices, this often manifests as supramolecular chains running parallel to a specific axis

(e.g., the b-axis), linked by interactions between the furan oxygen and acidic protons on the

thiazolidine or benzyl rings of adjacent molecules.[1]

Absence of

-

Stacking: Unlike 2-phenyl derivatives which often stack face-to-face, the electron-rich and
polarized nature of the furan ring, combined with its orthogonal orientation, frequently
disrupts classic

-stacking, favoring edge-to-face or dipole-driven packing.

Comparative Performance Guide
This section objectively compares the 2-furyl substituent against the standard 2-phenyl and 2-

thienyl alternatives in the context of thiazolidine derivatives.

Structural & Functional Comparison
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Feature 2-Furyl Derivative 2-Phenyl Derivative 2-Thienyl Derivative

Electronic Character
Electron-rich; Oxygen

is a H-bond acceptor.

Neutral/Hydrophobic;

-cloud donor.

Electron-rich; Sulfur is

a soft donor.

Crystal Packing Force

Driven by C-H···O

hydrogen bonds and

dipole interactions.

Driven by

-

stacking and

hydrophobic effects.

Driven by S···S

contacts and van der

Waals forces.

Steric Bulk
Low (5-membered

ring).

Medium (6-membered

ring).

Low-Medium (Sulfur is

larger than Oxygen).

Solubility Profile

Improved polarity;

often better solubility

in polar organic

solvents.

Lower solubility; highly

lipophilic.
Intermediate.

Biological Implication

Biofilm Inhibition: The

furan oxygen can

mimic biological H-

bond acceptors,

enhancing binding

affinity in pockets

where phenyl would

be too hydrophobic.

General Binding:

Good for filling

hydrophobic pockets

but lacks specific

polar anchoring.

Bioisostere: often

used as a direct

replacement for

phenyl to modulate

metabolism.

Causality of Performance
Why choose 2-Furyl? If your target protein binding pocket contains a hydrogen bond donor

(e.g., a Serine or Threonine side chain), the 2-furyl oxygen provides a specific anchor point

that a phenyl ring cannot.

Why avoid 2-Furyl? The furan ring is metabolically liable to oxidative opening (forming

reactive enals), which can lead to toxicity. Structurally, the rotational disorder observed in

crystals implies high conformational flexibility, which might result in an entropic penalty upon

binding unless the pocket is tight.
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Experimental Protocol: Synthesis to Structure
To ensure high-quality crystals for X-ray diffraction, the following self-validating protocol is

recommended.

Phase 1: Synthesis (One-Pot Condensation)
Reagents: Primary amine (1.0 eq), Furfural (1.0 eq), Thioglycolic acid (1.1 eq).

Solvent: Toluene or Benzene (for Dean-Stark water removal) or Ethanol (for microwave

synthesis).

Procedure:

Dissolve amine and furfural in solvent. Stir for 30 mins to form the imine intermediate

(Schiff base).

Add thioglycolic acid.

Reflux for 4-6 hours (monitor by TLC).

Validation: The disappearance of the imine peak in IR (approx 1620 cm⁻¹) and

appearance of the carbonyl peak (approx 1690 cm⁻¹) confirms cyclization.

Phase 2: Crystallization (Slow Evaporation)
Solvent System: Ethanol (95%) or Ethanol/Chloroform (1:1 mixture).

Method:

Dissolve 50 mg of purified product in minimal hot solvent.

Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

Place in a clean vial, cover with parafilm, and poke 3-4 small holes.

Store at room temperature (20-25°C) in a vibration-free zone.
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Troubleshooting: If oiling occurs, use the Vapor Diffusion method: Dissolve in THF (inner vial)

and place in a jar containing Hexane (precipitant).

Phase 3: Structure Refinement (Handling Disorder)
Challenge: The furan ring often rotates 180°.

Solution: In the refinement software (e.g., SHELXL), assign two positions for the furan

oxygen and carbon atoms (PART 1 and PART 2). Refine the occupancy variable (FVAR) to

determine the ratio (e.g., 80:20). Restrain geometry using SAME or SADI commands to

ensure bond lengths remain chemically reasonable.

Visualization: Experimental Workflow
The following diagram illustrates the critical path from raw materials to a solved crystal

structure, highlighting the decision nodes for crystallization.
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(Amine + Furfural + Mercapto Acid)

Cyclization Reaction
(Reflux/Microwave)

Purification
(Column Chromatography) Solubility Check

Slow Evaporation
(Ethanol)High Solubility

Vapor Diffusion
(THF/Hexane)

Low Solubility/Oiling

Single Crystal XRD
(Mo/Cu Source)

Structure Refinement
(Handle Furan Disorder) CIF Data Generated

Click to download full resolution via product page

Caption: Workflow for the synthesis, crystallization, and structural determination of 2-furyl

thiazolidines.

References
Crystal Structure of 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one. Source: National Institutes

of Health (PMC). Data: Reports the envelope pucker conformation and disorder in the furan

ring.
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Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents.

Source: MDPI (Molecules). Data: Reviews the biological activity and structural diversity of

thiazolidin-4-ones, including furan derivatives.

Syntheses and structures of racemic 2-(furan-2-yl)-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-

thiazin-4-one. Source: National Institutes of Health (PMC). Data: Provides comparative

crystallographic data for furan-substituted thiazin-4-ones, highlighting C-H···O hydrogen

bond networks.[2][3]

Crystal Structure and Hirshfeld Surface Analysis of Thiazolidin-4-one Derivatives. Source:

Acta Chimica Slovenica.[4] Data: Discusses the intermolecular interactions and non-planar

structures of related thiazolidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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